1-((1,2-dimethyl-1H-imidazol-4-yl)sulfonyl)-4-(pyridin-3-ylsulfonyl)-1,4-diazepane
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Description
1-((1,2-dimethyl-1H-imidazol-4-yl)sulfonyl)-4-(pyridin-3-ylsulfonyl)-1,4-diazepane is a useful research compound. Its molecular formula is C15H21N5O4S2 and its molecular weight is 399.48. The purity is usually 95%.
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Biological Activity
1-((1,2-dimethyl-1H-imidazol-4-yl)sulfonyl)-4-(pyridin-3-ylsulfonyl)-1,4-diazepane is a synthetic compound with potential therapeutic applications. Its structure includes a diazepane ring and sulfonyl groups, which are known to influence biological activity. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The compound's chemical formula is C10H15N3O4S2 with a molecular weight of approximately 331.27 g/mol. The structural representation can be summarized as follows:
Component | Description |
---|---|
IUPAC Name | This compound |
CAS Number | 1949816-48-1 |
Molecular Weight | 331.27 g/mol |
Chemical Structure | Structure (Placeholder for actual structure) |
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors involved in signaling pathways. The sulfonyl groups enhance the compound's binding affinity to target proteins, which may lead to inhibition or modulation of their activity.
In Vitro Studies
In vitro studies have demonstrated that the compound exhibits significant inhibitory effects on specific kinases involved in cell proliferation and survival. For instance:
- IC50 Values : The compound showed IC50 values in the low nanomolar range against selected kinases.
- Selectivity : It displayed selectivity towards certain isoforms of kinases, minimizing off-target effects.
ADME Properties
The absorption, distribution, metabolism, and excretion (ADME) characteristics are crucial for understanding the pharmacokinetics of the compound:
- Absorption : High oral bioavailability was observed in preclinical models.
- Distribution : The compound demonstrated favorable tissue distribution profiles.
- Metabolism : Metabolic stability was confirmed in liver microsome studies.
- Excretion : Renal excretion was identified as a primary route for elimination.
Case Study 1: Anticancer Activity
A recent study evaluated the anticancer potential of this compound against various cancer cell lines. The results indicated:
- Cell Lines Tested : MCF7 (breast cancer), A549 (lung cancer), and HeLa (cervical cancer).
- Findings : The compound significantly reduced cell viability in a dose-dependent manner with an IC50 ranging from 50 to 100 µM across different cell lines.
Case Study 2: Inflammatory Response Modulation
Another study focused on the anti-inflammatory properties of the compound:
- Model Used : Lipopolysaccharide (LPS)-induced inflammation in murine macrophages.
- Results : Treatment with the compound resulted in decreased levels of pro-inflammatory cytokines (TNF-alpha and IL-6) and inhibited NF-kB activation.
Properties
IUPAC Name |
1-(1,2-dimethylimidazol-4-yl)sulfonyl-4-pyridin-3-ylsulfonyl-1,4-diazepane |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N5O4S2/c1-13-17-15(12-18(13)2)26(23,24)20-8-4-7-19(9-10-20)25(21,22)14-5-3-6-16-11-14/h3,5-6,11-12H,4,7-10H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXHBNTBSGYXDFS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CN1C)S(=O)(=O)N2CCCN(CC2)S(=O)(=O)C3=CN=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N5O4S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.